molecular formula C10H8N4O2 B2440396 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034620-83-0

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2440396
CAS No.: 2034620-83-0
M. Wt: 216.2
InChI Key: VJOKFAXTEZSQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound featuring a pyrimidine core, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . Pyrimidine-based compounds are extensively researched for their potential in developing novel therapeutic agents, including antimicrobial, antiviral, and anticancer drugs . Specifically, derivatives sharing the 6-hydroxypyrimidine-4-carboxamide structure have shown significant promise in anti-fibrotic research. Related compounds have demonstrated potent activity against immortalized rat hepatic stellate cells (HSC-T6), which are key drivers of collagen deposition in liver fibrosis . Some pyrimidine-pyridine hybrids have exhibited superior anti-proliferative effects on HSC-T6 cells compared to clinical drugs like Pirfenidone, effectively inhibiting the expression of collagen and hydroxyproline content in vitro . The mechanism of action for this class of compounds may involve the inhibition of critical targets in the fibrosis pathway, such as collagen prolyl 4-hydroxylases (CP4H) . This compound is presented to the research community as a building block for drug discovery and chemical biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-N-pyridin-2-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-5-7(12-6-13-9)10(16)14-8-3-1-2-4-11-8/h1-6H,(H,11,14,16)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOKFAXTEZSQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Bond Formation

A common approach involves reacting pyrimidine-4-carboxylic acid derivatives with pyridin-2-amine. The carboxylic acid is typically activated using agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by coupling with the amine:

$$
\text{Pyrimidine-4-carboxylic acid} + \text{Pyridin-2-amine} \xrightarrow{\text{EDCI/HOBt}} \text{6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide}
$$

Key Data:

Activation Agent Solvent Yield (%) Reference
EDCI/HOBt DMF 78
DCC/DMAP THF 65

The hydroxyl group at position 6 necessitates protection during this step. Trimethylsilyl (TMS) or acetyl groups are commonly used, with deprotection achieved via acidic hydrolysis (e.g., HCl/MeOH).

Pyrimidine Ring Construction via Cyclization

Enaminone-Guanidine Cyclization

A robust method involves cyclizing enaminones with guanidines to form the pyrimidine core. For example, reacting 3-(dimethylamino)acryloyl chloride with N-(pyridin-2-yl)guanidine under basic conditions yields the pyrimidine scaffold:

$$
\text{Enaminone} + \text{Guanidine} \xrightarrow{\text{NaH, DMF}} \text{Pyrimidine intermediate} \xrightarrow{\text{Deprotection}} \text{Target compound}
$$

Optimization Insights:

  • Temperature: Cyclization proceeds optimally at 80–100°C.
  • Substituent Effects: Electron-withdrawing groups on the enaminone enhance ring closure efficiency.

Functional Group Interconversion

Hydroxylation of Methoxy Precursors

Starting from 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, demethylation using boron tribromide (BBr₃) introduces the hydroxyl group:

$$
\text{6-Methoxy derivative} \xrightarrow{\text{BBr₃, DCM}} \text{6-Hydroxy product}
$$

Reaction Conditions:

  • BBr₃ Concentration: 1.0 M in DCM
  • Yield: 85–90%

Alternative Routes via Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 6-hydroxypyrimidine-4-carbonyl chloride and pyridin-2-amine has been explored:

$$
\text{Pyrimidine-4-carbonyl chloride} + \text{Pyridin-2-amine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target compound}
$$

Catalytic System Performance:

Catalyst Ligand Base Yield (%)
Xantphos Cs₂CO₃ 72
BINAP K₃PO₄ 64

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The 6-hydroxy group is prone to oxidation or unintended side reactions. Solutions include:

  • Protection: Use of acetyl or TMS groups during synthesis.
  • Low-Temperature Reactions: Conducting couplings at 0–5°C to minimize degradation.

Regioselectivity in Cyclization

Ensuring correct substituent placement during pyrimidine formation requires careful selection of starting materials. For example, pre-functionalized enaminones with protected hydroxyl groups improve regioselectivity.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyrimidine-H), 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.90 (m, 2H, pyridine-H).
  • HRMS (ESI): m/z 245.0821 [M + H]⁺ (calcd 245.0824).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine group under suitable conditions.

    Substitution: The pyridine and pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: 6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

2. Biology:

  • Biological Interactions: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds enhances its binding affinity to various targets.

3. Medicine:

  • Therapeutic Effects: Research indicates potential therapeutic applications including:
    • Anti-inflammatory Activity: Demonstrated significant inhibition of COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib.
    • Anticancer Potential: Acts as a potent inhibitor of SHP2 phosphatase, which is implicated in cancer progression. In vitro studies show promising results against melanoma and breast cancer cell lines .
    • Antimicrobial Activity: Preliminary studies suggest antimicrobial properties, although further research is needed to clarify its spectrum of activity.

4. Industry:

  • Material Development: The compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.

The biological activity of this compound can be attributed to its structural features:

  • Enzyme Inhibition: Exhibits significant enzyme inhibition properties, particularly against SHP2 phosphatase, disrupting tumor growth signaling pathways .
  • Anti-inflammatory Effects: Reduces inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a promising anti-inflammatory profile.

Table 1: Inhibition of Inflammatory Markers

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Studies

1. Tumor Growth Inhibition:

  • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This underscores its potential as an anticancer agent.

2. Safety and Toxicity Assessment:

  • Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Table 2: Comparison with Similar Compounds

Compound NameKey Differences
N-(pyridin-2-yl)pyrimidine-4-carboxamideLacks the hydroxyl group affecting hydrogen bonding
6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamideDifferent carboxamide position potentially altering activity

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid functions, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the hydroxyl group, which may affect its hydrogen bonding and reactivity.

    6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its biological activity.

Uniqueness

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological interactions. The combination of hydroxyl and carboxamide groups in the same molecule provides a versatile scaffold for drug design and other applications.

Biological Activity

6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrimidine and pyridine rings, along with a hydroxyl group at the 6-position and a carboxamide functional group at the 4-position. Its molecular formula is C10H10N4O3C_{10}H_{10}N_4O_3, which allows for various interactions with biological targets.

Biological Activity

  • Enzyme Inhibition :
    • The compound exhibits significant enzyme inhibition properties. It has been identified as a potent inhibitor of SHP2 phosphatase, which is implicated in various cancers including melanoma and breast cancer. This inhibition can disrupt tumor growth signaling pathways, making it a candidate for cancer therapy .
    • In vitro studies have shown that it can inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Anti-inflammatory Effects :
    • Research indicates that this compound possesses anti-inflammatory properties, demonstrated through its ability to suppress pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Anticancer Potential :
    • The compound has shown promising results in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), where it exhibited significant cytotoxicity . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • Some studies have suggested that this compound also possesses antimicrobial properties, although more research is needed to fully elucidate its spectrum of activity against different pathogens .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with amino acid residues in enzyme active sites. The presence of the hydroxyl and carboxamide groups enhances its binding affinity to various targets, facilitating effective inhibition of enzymatic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and pyrimidine rings can significantly alter the biological activity of the compound. For instance:

Modification Effect on Activity
Addition of methyl group on pyridineIncreased binding affinity
Alteration of hydroxyl positionChanges in enzyme selectivity
Substitution at the carboxamide positionVariability in anticancer efficacy

These insights are crucial for designing more potent derivatives with enhanced therapeutic profiles.

Case Studies

  • Cancer Treatment : In a study involving various derivatives of pyrimidine compounds, this compound showed superior efficacy against HER2-positive breast cancer cells compared to traditional chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine-4-carboxylic acid derivatives and 2-aminopyridine. A typical approach involves activating the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF or acetonitrile under nitrogen . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (12–24 hrs). For example, analogous pyrimidine-carboxamide syntheses report yields of 45–70% under these conditions .
Key Reaction Parameters Optimal Range Impact on Yield
Temperature60–80°C>60°C reduces side products
SolventDMF/ACNDMF improves solubility
Coupling AgentHATU10–20% higher yield vs. EDCI

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (DMSO-d6) to confirm proton environments (e.g., hydroxy group at δ 10.5–11.5 ppm, pyridine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification (expected [M+H]+^+: ~247.08 m/z). FTIR can identify carbonyl (C=O stretch at ~1670 cm1^{-1}) and hydroxyl (O-H stretch at ~3200 cm1^{-1}) functional groups . Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the solubility profiles of this compound in common solvents?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane, ethyl acetate) but moderate solubility in DMSO (20–30 mg/mL) and DMF (15–25 mg/mL). Solubility in aqueous buffers (pH 7.4) is <1 mg/mL due to the hydrophobic pyridine and pyrimidine moieties. For biological assays, pre-dissolve in DMSO and dilute with PBS (final DMSO <0.1%) to avoid precipitation .

Q. Which spectroscopic techniques are critical for characterizing its tautomeric forms?

  • Methodological Answer : The hydroxy-pyrimidine moiety can undergo keto-enol tautomerism. 1^1H NMR in DMSO-d6 at variable temperatures (25–60°C) and UV-Vis spectroscopy (200–400 nm) in solvents of differing polarities (e.g., water vs. methanol) help identify dominant tautomers. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict enol form stabilization by intramolecular hydrogen bonding .

Q. How do researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical variables (e.g., reagent purity, drying time). For example, a central composite design (CCD) with factors like temperature (±5°C), solvent volume (±10%), and stirring rate (±50 rpm) can model yield variability. Statistical analysis (ANOVA) isolates significant factors (p<0.05) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer : Regioselective substitution at the pyrimidine C2/C4 positions can be achieved using directing groups or transition-metal catalysis. For example, palladium-mediated C-H activation with pyridine as a directing group enables selective halogenation (e.g., bromine at C4). Alternatively, microwave-assisted synthesis (100°C, 30 min) improves selectivity for 6-hydroxy derivatives by reducing thermal degradation .
Functionalization Method Regioselectivity Yield
Pd(OAc)2_2-catalyzed brominationC4 > C2 (8:1)65%
Microwave-assisted hydroxylationC6 (exclusive)72%

Q. How can computational methods predict biological activity or binding modes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (optimized at DFT/B3LYP level). Solvation effects and protonation states (at physiological pH) are critical for accuracy. For instance, docking to EGFR kinase (PDB: 1M17) predicts hydrogen bonding with Met793 and hydrophobic interactions with Leu718, aligning with IC50_{50} values from enzyme assays .

Q. What analytical approaches resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Contradictions often arise from differing experimental conditions. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the carboxamide group). Compare kinetic models (zero-order vs. first-order decay) to quantify shelf-life. For solubility, employ shake-flask method with UV quantification at λmax (275 nm) under standardized pH and ionic strength .

Q. How to design impurity profiling studies for this compound in drug development?

  • Methodological Answer : Identify potential impurities (e.g., dehydroxy analogs, dimerization products) using LC-MS/MS with a Q-TOF detector. For example, a gradient elution (5–95% acetonitrile in 20 min) on a HILIC column resolves polar impurities. Quantify limits per ICH guidelines (<0.15% for unknown impurities). Process-related impurities (e.g., unreacted 2-aminopyridine) are monitored via HPLC-UV at 254 nm .
Common Impurities Detection Method Acceptance Limit
2-Aminopyridine residueHPLC-UV<0.1%
Dehydroxy analogLC-MS/MS<0.05%

Q. What advanced techniques elucidate reaction mechanisms in catalytic transformations?

  • Methodological Answer :
    In situ FTIR and NMR reaction monitoring track intermediate species (e.g., acyloxyborane complexes in coupling reactions). Isotopic labeling (18^{18}O in hydroxy group) combined with HRMS identifies proton transfer pathways. For example, 13^{13}C-labeled pyrimidine precursors reveal kinetic isotope effects (KIE >1) in ring-opening steps, supporting a stepwise mechanism over concerted pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.